An In-depth Technical Guide to the Synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine
An In-depth Technical Guide to the Synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to N,N'-Dibenzyl-N,N'-dimethylethylenediamine, a symmetrically substituted tertiary amine with applications in coordination chemistry and as a potential building block in pharmaceutical and materials science. This document explores the two primary synthetic strategies: direct N-alkylation of N,N'-dimethylethylenediamine and reductive amination of benzaldehyde with N,N'-dimethylethylenediamine. Detailed mechanistic insights, step-by-step experimental protocols, purification techniques, and characterization data are presented to offer researchers and drug development professionals a thorough understanding of the synthesis of this target molecule.
Introduction
N,N'-Dibenzyl-N,N'-dimethylethylenediamine is a symmetrically substituted diamine characterized by the presence of both benzyl and methyl groups on each nitrogen atom of the ethylenediamine backbone. The presence of two tertiary amine moieties makes it a valuable ligand for the formation of metal complexes, which can act as catalysts in various organic transformations. Furthermore, the structural motif of disubstituted ethylenediamines is found in a range of biologically active molecules, making this compound a person of interest for pharmaceutical research and development.
This guide will delve into the practical aspects of synthesizing N,N'-Dibenzyl-N,N'-dimethylethylenediamine, providing a comparative analysis of the most viable synthetic methodologies.
Synthetic Strategies and Mechanistic Considerations
The synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine can be efficiently achieved through two principal pathways:
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Direct N-Alkylation: This classic approach involves the reaction of N,N'-dimethylethylenediamine with a benzyl halide.
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Reductive Amination: This method entails the reaction of N,N'-dimethylethylenediamine with benzaldehyde to form an iminium ion intermediate, which is subsequently reduced to the desired tertiary amine.
Direct N-Alkylation of N,N'-dimethylethylenediamine
The direct N-alkylation of secondary amines with alkyl halides is a fundamental method for the synthesis of tertiary amines. In the context of synthesizing N,N'-Dibenzyl-N,N'-dimethylethylenediamine, this involves the reaction of N,N'-dimethylethylenediamine with two equivalents of a benzyl halide, such as benzyl chloride or benzyl bromide.
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of N,N'-dimethylethylenediamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. A base is required to neutralize the hydrohalic acid byproduct generated in the reaction. The choice of base is critical to prevent the quaternization of the newly formed tertiary amine, which can occur if a strong, non-hindered base is used. Hünig's base (N,N-diisopropylethylamine) is often an excellent choice for such transformations as it is a non-nucleophilic base that effectively scavenges the acid byproduct without promoting side reactions.[1]
Causality of Experimental Choices: The selection of a suitable solvent is crucial for the success of the reaction. A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically employed to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is another important parameter; gentle heating is often necessary to drive the reaction to completion, but excessive heat can lead to the formation of byproducts.
Workflow for N-Alkylation Synthesis
Caption: Workflow for the synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine via N-alkylation.
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines.[2][3][4][5] For the synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine, this process involves the reaction of N,N'-dimethylethylenediamine with two equivalents of benzaldehyde in the presence of a reducing agent.
Mechanism: The reaction proceeds in two main stages. First, the secondary amine of N,N'-dimethylethylenediamine reacts with the carbonyl group of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, the iminium ion is reduced by a suitable reducing agent to yield the tertiary amine product. A key advantage of this method is that it can often be performed as a one-pot reaction.[2]
Causality of Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. The reducing agent should be capable of reducing the iminium ion intermediate but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are mild reducing agents that are selective for iminium ions over carbonyls.[4] The reaction is typically carried out in a solvent that can dissolve both the reactants and the reducing agent, such as methanol or dichloromethane. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate the formation of the iminium ion.
Workflow for Reductive Amination Synthesis
Caption: Workflow for the synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine via reductive amination.
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine.
Protocol 1: Synthesis via N-Alkylation
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 1.0 g | 11.34 mmol |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 3.19 g (2.88 mL) | 25.20 mmol |
| Hünig's Base (DIPEA) | C₈H₁₉N | 129.24 | 3.26 g (4.38 mL) | 25.20 mmol |
| Acetonitrile | CH₃CN | 41.05 | 50 mL | - |
Procedure
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To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimethylethylenediamine (1.0 g, 11.34 mmol) and acetonitrile (50 mL).
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Add Hünig's base (3.26 g, 25.20 mmol) to the solution.
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Slowly add benzyl chloride (3.19 g, 25.20 mmol) to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the acetonitrile under reduced pressure.
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Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 1.0 g | 11.34 mmol |
| Benzaldehyde | C₇H₆O | 106.12 | 2.66 g (2.56 mL) | 25.05 mmol |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 5.86 g | 27.65 mmol |
| Methanol | CH₄O | 32.04 | 50 mL | - |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.1 mL | - |
Procedure
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To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dimethylethylenediamine (1.0 g, 11.34 mmol) and methanol (50 mL).
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Add benzaldehyde (2.66 g, 25.05 mmol) and a catalytic amount of acetic acid (0.1 mL).
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Stir the mixture at room temperature for 30 minutes.
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In a separate beaker, carefully add sodium triacetoxyborohydride (5.86 g, 27.65 mmol) in portions to the reaction mixture over 15 minutes.
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Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extract the aqueous layer with dichloromethane (3 x 30 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification
The crude N,N'-Dibenzyl-N,N'-dimethylethylenediamine obtained from either synthetic route can be purified by column chromatography on silica gel. Due to the basic nature of the tertiary amine product, it is advisable to use a mobile phase containing a small amount of a competing amine, such as triethylamine (typically 0.5-1%), to prevent peak tailing and improve separation.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.
Alternatively, for the removal of primary and secondary amine impurities, the crude product can be passed through a column of activated aluminum oxide or a specific zeolite.[7]
Characterization
The structure of the purified N,N'-Dibenzyl-N,N'-dimethylethylenediamine can be confirmed by standard spectroscopic techniques.
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 7.20-7.40 (m, 10H): Aromatic protons of the two benzyl groups.
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δ 3.55 (s, 4H): Methylene protons of the two benzyl groups (-CH₂-Ph).
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δ 2.50 (s, 4H): Methylene protons of the ethylenediamine backbone (-CH₂-CH₂-).
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δ 2.30 (s, 6H): Methyl protons (-N-CH₃).
Predicted ¹³C NMR (100 MHz, CDCl₃):
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δ 139.0: Quaternary carbon of the benzene ring attached to the methylene group.
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δ 129.0, 128.5, 127.0: Aromatic carbons of the benzyl groups.
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δ 60.0: Methylene carbons of the benzyl groups (-CH₂-Ph).
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δ 55.0: Methylene carbons of the ethylenediamine backbone (-CH₂-CH₂-).
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δ 42.0: Methyl carbons (-N-CH₃).
Mass Spectrometry (EI):
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Molecular Ion (M⁺): m/z = 268.20.
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Major Fragments: The mass spectrum is expected to show a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl groups. Another significant fragment would likely be observed from the cleavage of the C-C bond in the ethylenediamine backbone.
Safety Considerations
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N,N'-Dimethylethylenediamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Benzyl Chloride: Lachrymator and corrosive. It is a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.
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Benzaldehyde: Harmful if swallowed and can cause skin irritation. Use in a well-ventilated area.
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Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.
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Hünig's Base (DIPEA): Flammable and corrosive. Handle with care in a fume hood.
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Solvents: Acetonitrile and methanol are flammable and toxic. Avoid inhalation and skin contact.
Conclusion
This technical guide has detailed two reliable and efficient methods for the synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine. Both the direct N-alkylation and reductive amination approaches offer high yields and can be performed using standard laboratory equipment. The choice between the two methods may depend on the availability of starting materials and the desired scale of the reaction. The provided protocols, along with the purification and characterization guidelines, should serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- EP0007983A1 - Process for the purification of tertiary amines - Google Patents. (n.d.).
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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SpectraBase. (n.d.). benzyl-N,N-dimethylethylenediamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]
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Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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